molecular formula C12H13BrO2 B8308825 6-Bromo-2-tetralone ethylene ketal

6-Bromo-2-tetralone ethylene ketal

Cat. No.: B8308825
M. Wt: 269.13 g/mol
InChI Key: HGNTYOWZYSSTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-tetralone ethylene ketal is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

7'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene]

InChI

InChI=1S/C12H13BrO2/c13-11-2-1-10-8-12(14-5-6-15-12)4-3-9(10)7-11/h1-2,7H,3-6,8H2

InChI Key

HGNTYOWZYSSTKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-bromo-2-tetralone (2.0 g, 8.89 mmol) was dissolved in toluene (50 mL) and treated with excess ethylene glycol (4.88 mL, 88.9 mmol) and catalytic p-toluenesulfonic acid (15 mg). The solution was stirred at reflux 16 hours, and water was removed from the reaction mixture using a Dean-Stark condenser. After cooling to ambient temperature, the toluene solution was washed 2×1N NaOH, 1×water, 1×brine, dried over Na2 SO4 and concentrated in vacuo to give 2.23 g (93%) of 6-bromo-2-tetralone ethylene ketal as a brown oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-tetralone (8.80 g, 39 mmol), trimethyl orthoformate (17.2 ml, 157 mmol), ethylene glycol (16.2 ml, 290 mmol) and p-toluenesulfonic acid (0.07 g, 0.37 mmol) in dry dichloromethane (200 ml) was stirred at room temperature for 18 h, then partitioned between saturated aqueous NaHCO3 (100 ml) and dichloromethane (2×50 ml). The combined organic extracts were dried (Na2SO4) then evaporated in vacuo to give an oil. Column chromatography on silica with 0-10% diethyl ether-hexane gradient elution gave 6-bromo-2-tetralone ethylene ketal as a yellow oil (8.84 g, 84%).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Bromo-2-tetralone (2.0 g, 8.89 mmol) was dissolved in toluene (50 mL) and treated with excess ethylene glycol (4.88 mL, 88.9 mmol) and catalytic p-toluenesulfonic acid (15 mg,. The solution was stirred at reflux 16 hours, and water was removed from the reaction mixture using a Dean-Stark condenser. After cooling to ambient temperature, the tohuene solution was washed 2×1N NaOH, 1×water, 1×brine, dried over Na2SO4 and concentrated in vacuo to give 2.23 g (93%) of 6-bromo-2-tetralone ethylene ketal as a brown oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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